

PD142893: Chemical Structure, Molecular Weight, and Technical Specifications

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Compound of Interest

Compound Name: PD142893

Cat. No.: B1639666

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Introduction

PD142893 is a synthetic linear hexapeptide analogue of the C-terminal region of endothelin-1 (ET-1).[1][2] It functions as a potent, non-selective antagonist for both Endothelin-A (ET-A) and Endothelin-B (ET-B) receptors.[1][2] Unlike selective antagonists (e.g., BQ-123 for ET-A), **PD142893** blocks the vasoconstrictive and mitogenic effects mediated by both receptor subtypes, making it a critical tool for distinguishing receptor-specific signaling pathways in cardiovascular and renal physiology.[1][2]

Chemical Characterization

Core Identification

Parameter	Details
Compound Name	PD142893
CAS Registry Number	143037-36-9
Chemical Class	Synthetic Peptide (Linear Hexapeptide)
IUPAC/Chemical Name	N-Acetyl-3-(3,3-diphenyl-D-alanyl)-L-leucyl-L-aspartyl-L-isoleucyl-L-isoleucyl-L-tryptophan
Peptide Sequence	Ac-D-Dip-Leu-Asp-Ile-Ile-Trp-OH
Key Modification	D-Dip: D-3,3-Diphenylalanine (enhances hydrophobic binding and stability)

Physicochemical Properties

Property	Value
Molecular Formula	C ₅₀ H ₆₅ N ₇ O ₁₀
Molecular Weight	924.09 g/mol
Appearance	White to off-white lyophilized powder
Solubility	Soluble in DMSO (≥ 10 mg/mL); sparingly soluble in water
Purity (HPLC)	Typically ≥ 95%
Net Peptide Content	Varies by batch (typically 70-80% due to counterions/water)

Structural Analysis

The inclusion of D-Dip (3,3-Diphenylalanine) at the N-terminus is the structural determinant for its high affinity and metabolic stability.^{[1][2]} This bulky, hydrophobic non-canonical amino acid mimics the C-terminal Trp-21 of native Endothelin-1 but prevents receptor activation, locking the receptor in an inactive conformation.^{[1][2]}

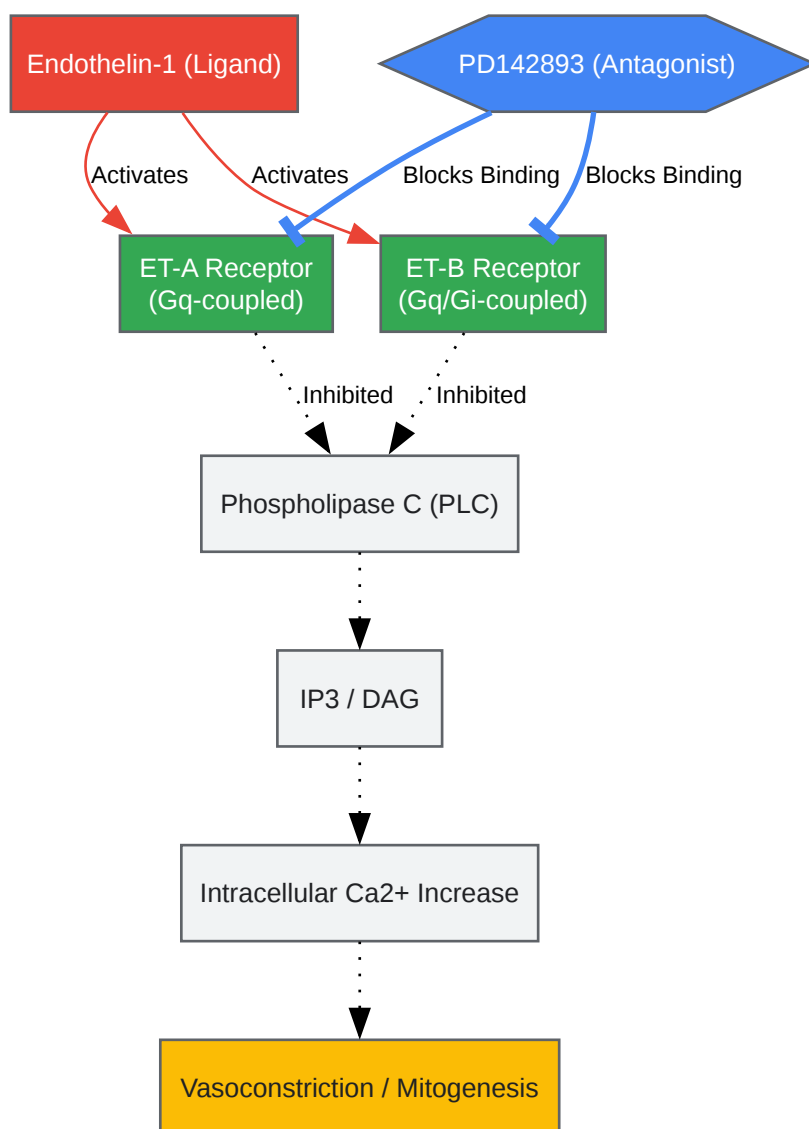
Pharmacology & Mechanism of Action

PD142893 acts as a competitive antagonist at the ET-A and ET-B receptors.^{[1][2]}

- ET-A Receptor: Located primarily on vascular smooth muscle cells; activation leads to vasoconstriction.^{[1][2]}
- ET-B Receptor: Located on endothelial cells (vasodilation via NO release) and smooth muscle cells (vasoconstriction).^{[1][2]}

By blocking both subtypes, **PD142893** inhibits the biphasic blood pressure response (transient depressor followed by sustained pressor effect) induced by exogenous endothelin-1.^{[1][2]}

Signaling Pathway Blockade Diagram



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Figure 1: Mechanism of action showing **PD142893** competitively blocking ET-1 binding to both ET-A and ET-B receptors, thereby preventing downstream Calcium signaling and vasoconstriction.[1][2]

Experimental Protocols

Reconstitution & Storage

Critical Step: **PD142893** is hydrophobic due to the diphenylalanine and isoleucine residues.[2]

Direct dissolution in aqueous buffers often results in precipitation.[2]

- Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2]
- Dissolution: Dissolve the lyophilized powder in DMSO to a concentration of 1–10 mM. Vortex gently until clear.[2]
- Aliquot & Store:
 - Divide the stock solution into small aliquots (e.g., 50 μ L) to avoid freeze-thaw cycles.
 - Store aliquots at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
- Working Solution: Dilute the DMSO stock into the aqueous assay buffer (e.g., PBS or Tyrode's) immediately before use.[2] Ensure the final DMSO concentration is < 0.1% to avoid solvent toxicity in cell assays.[2]

In Vitro Competitive Binding Assay

To verify the antagonistic activity of **PD142893** against ET-1.[1][2]

Materials:

- CHO cells expressing human ET-A or ET-B receptors.[1][2]
- Radioligand: [¹²⁵I]-Endothelin-1.[1][2]
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

Protocol:

- Preparation: Harvest cells and prepare membrane fractions.
- Incubation:
 - Mix membrane preparation (10 μ g protein) with [¹²⁵I]-ET-1 (0.1 nM).[1][2]
 - Add increasing concentrations of **PD142893** (10^{-10} M to 10^{-5} M).[1][2]
 - Incubate for 60 minutes at 37°C (equilibrium conditions).

- Termination: Filter samples through GF/C glass fiber filters using a vacuum manifold to separate bound from free ligand.
- Wash: Wash filters 3x with ice-cold buffer.
- Quantification: Measure radioactivity in a gamma counter.
- Analysis: Plot % Specific Binding vs. Log[PD142893]. Determine IC₅₀ (typically in the low nanomolar range, ~1-10 nM).[1][2]

References

- Cody, W. L., et al. (1995).[2] "Structure-activity relationships of the potent combined endothelin-A/endothelin-B receptor antagonist Ac-D-Dip-Leu-Asp-Ile-Ile-Trp: development of endothelin-B receptor selective antagonists." [1][2] Journal of Medicinal Chemistry.
- Warner, T. D., et al. (1993).[2] "Use of the endothelin antagonists BQ-123 and PD 142893 to reveal three endothelin receptors mediating smooth muscle contraction and the release of EDRF." [2] British Journal of Pharmacology.[2]
- MedChemExpress. (2024).[1][2] "PD 142893 Product Information & Chemical Structure." MedChemExpress Datasheet.
- Sigma-Aldrich. (2024).[1][2] "Endothelin Antagonist PD 142893 Product Specification." Merck/Sigma-Aldrich.[1][2] [1][2]

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Sources

- 1. (5-(6-(4-(Trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)pyridazin-3-yl)-1,3,4-oxadiazol-2-yl)methanol | C₂₀H₁₇F₆N₅O₂ | CID 124192339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- [2. 6-\[6-\[2-\[1-\[\(2S\)-1-methylpyrrolidine-2-carbonyl\]piperidin-4-yl\]ethoxy\]-5-\(trifluoromethyl\)pyridin-3-yl\]-9-\(oxolan-3-ylmethyl\)purine-2-carbonitrile | C30H35F3N8O3 | CID 117914143 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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